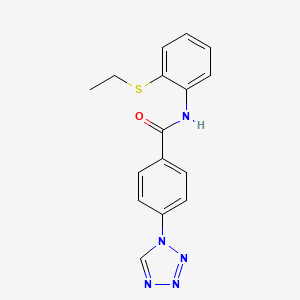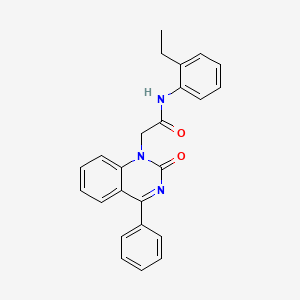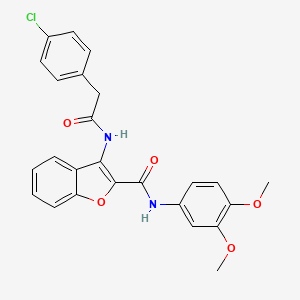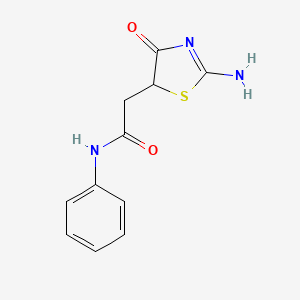
N-(2-(ethylthio)phenyl)-4-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(ethylthio)phenyl)-4-(1H-tetrazol-1-yl)benzamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological and pharmaceutical applications due to their unique structure, which consists of a five-membered ring containing four nitrogen atoms and one carbon atom . This compound is of particular interest in medicinal chemistry and drug discovery due to its potential therapeutic properties.
Vorbereitungsmethoden
The synthesis of N-(2-(ethylthio)phenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using various methods, such as the reaction of sodium azide with nitriles or the cycloaddition of azides with alkynes.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through nucleophilic substitution reactions, where an ethylthiol group is substituted onto a phenyl ring.
Coupling with Benzamide: The final step involves coupling the tetrazole ring with a benzamide moiety, which can be achieved through amide bond formation reactions using reagents like carbodiimides.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
N-(2-(ethylthio)phenyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(2-(ethylthio)phenyl)-4-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(2-(ethylthio)phenyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
N-(2-(ethylthio)phenyl)-4-(1H-tetrazol-1-yl)benzamide can be compared with other tetrazole derivatives, such as:
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide: This compound also contains a tetrazole ring and a benzamide moiety but lacks the ethylsulfanyl group.
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide: This compound has a bromine atom and a methoxy group, which can influence its chemical and biological properties.
The uniqueness of this compound lies in the presence of the ethylsulfanyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties .
Eigenschaften
IUPAC Name |
N-(2-ethylsulfanylphenyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-2-23-15-6-4-3-5-14(15)18-16(22)12-7-9-13(10-8-12)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKPHROVUYVBHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2835615.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2835616.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B2835618.png)
![8-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2835621.png)

![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2835624.png)


![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2835628.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2835633.png)




